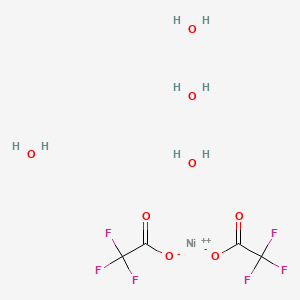

Nickel(II)trifluoroacetate tetrahydrate

Description

Nickel(II) acetate tetrahydrate (CAS 6018-89-9) is an inorganic compound with the chemical formula Ni(C₂H₃O₂)₂·4H₂O. It is a green crystalline solid with a molecular weight of 248.84 g/mol and a density of 1.798 g/mL at 25°C . The compound is highly soluble in water (182 g/L at 20°C) and exhibits weak acetic acid odor .

Properties

IUPAC Name |

nickel(2+);2,2,2-trifluoroacetate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQGMBUOXDWHIJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F6NiO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151013-23-9 | |

| Record name | 151013-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nickel(II)trifluoroacetate tetrahydrate can be synthesized through several methods. One common synthetic route involves the reaction of nickel carbonate or nickel hydroxide with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the tetrahydrate form of the compound .

Industrial production methods often involve the use of nickel metal or nickel oxide as starting materials. These are reacted with trifluoroacetic acid under controlled conditions to produce the desired compound. The reaction conditions, such as temperature and concentration of reactants, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nickel(II)trifluoroacetate tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. For example, it can be reduced to nickel metal or oxidized to higher oxidation states of nickel.

Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate ligands are replaced by other ligands.

Coordination Reactions: The compound can form coordination complexes with various ligands, such as water, ammonia, and other organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with acetic acid can yield nickel acetate, while reaction with ammonia can produce nickel ammine complexes .

Scientific Research Applications

Nickel(II)trifluoroacetate tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nickel-based compounds and coordination complexes.

Biology: The compound is used in biochemical research, particularly in studies involving nickel-dependent enzymes and proteins.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in cancer treatment.

Industry: The compound is used in the production of nickel coatings and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of nickel(II)trifluoroacetate tetrahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with biological molecules, such as proteins and enzymes, by binding to their active sites and altering their function. This interaction can lead to changes in cellular processes, such as apoptosis and cell cycle regulation .

In catalytic applications, the compound acts as a source of nickel ions, which can facilitate various chemical reactions. The nickel ions can activate substrates and promote the formation of reaction intermediates, leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Transition Metal Acetates

Nickel(II) acetate tetrahydrate belongs to a class of hydrated transition metal acetates. Below is a detailed comparison with analogous compounds:

Table 1: Physical and Chemical Properties

Key Findings:

Solubility Trends : Nickel(II) acetate exhibits moderate solubility compared to cobalt(II) acetate, which is highly water-soluble. Copper(II) acetate has the lowest solubility, limiting its use in aqueous systems .

Catalytic Efficiency : Nickel(II) acetate is preferred over cobalt and manganese acetates in cross-coupling reactions due to its lower cost and comparable catalytic activity .

Toxicity Profile: Nickel(II) acetate requires stricter handling protocols compared to zinc acetate, which is relatively non-toxic .

Material Synthesis : Nickel and cobalt acetates are both used in battery materials, but nickel-based compounds dominate in electroplating due to superior corrosion resistance .

Market and Production Insights

- Global Market: Nickel(II) acetate tetrahydrate is produced by suppliers like Alfa Aesar, Sigma-Aldrich, and Thermo Scientific, with major markets in Asia (electronics) and North America (catalysis) .

- Price Trends : As of 2024, the compound is priced at ~$2,200 per ton, reflecting demand in sustainable chemistry and materials science .

Biological Activity

Nickel(II) trifluoroacetate tetrahydrate (Ni(TFA)₂·4H₂O) is a nickel salt of trifluoroacetic acid, known for its diverse applications in both chemical synthesis and biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₂F₆NiO₈

- Molecular Weight : 278.67 g/mol

- Appearance : Typically appears as a crystalline solid.

- Solubility : Highly soluble in water, making it suitable for various aqueous biochemical applications.

Nickel(II) ions play a crucial role in biological systems, primarily through their ability to act as cofactors for enzymes and influence cellular processes. The biological activity of Ni(TFA)₂·4H₂O can be attributed to:

- Enzyme Interaction : Nickel ions can interact with various enzymes, influencing their catalytic activity.

- Reactive Oxygen Species (ROS) Generation : Nickel complexes have been shown to induce the formation of ROS, leading to oxidative stress in cells, which can be both beneficial and detrimental depending on the concentration and context of exposure .

- Cellular Uptake : The extent of cellular uptake of nickel complexes significantly affects their biological activity. Higher uptake often correlates with increased cytotoxicity due to enhanced ROS generation .

1. Catalytic Activity in Organic Synthesis

Nickel(II) trifluoroacetate is widely used as a catalyst in organic reactions, including:

- Cross-coupling reactions

- Polymerization processes

These catalytic properties are essential for synthesizing complex organic molecules efficiently.

2. Biochemical Studies

Research indicates that nickel compounds can serve as useful tools in studying the role of nickel in biological systems. For example:

- Nickel is implicated in neurodegenerative disorders and has been explored for its potential therapeutic effects .

- Studies have shown that nickel complexes can modulate neurotransmitter systems, impacting conditions such as anxiety and depression .

Case Study 1: Cytotoxicity in Cancer Research

A study investigated the cytotoxic effects of nickel(II) complexes on A2780 ovarian cancer cell lines. The research demonstrated that the biological activity was dependent on cellular uptake and ROS generation. Complexes with higher ROS production exhibited significant antiproliferative effects, indicating potential therapeutic applications against cancer .

Case Study 2: Nickel's Role in Neuropharmacology

Research has highlighted the potential of nickel compounds in treating psychiatric disorders through modulation of NMDA receptor activity. Nickel's interaction with these receptors may influence calcium channel dynamics, thereby affecting neuronal excitability and neurotransmission .

Comparative Analysis of Nickel Complexes

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Nickel(II) Trifluoroacetate | Moderate cytotoxicity | ROS generation, enzyme interaction |

| Nickel(II) Salophen Complexes | High cytotoxicity | Enhanced cellular uptake, ROS production |

| Nickel(II) Nanoparticles | Variable cytotoxicity | Speciation during catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.